5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Physicochemical profiling Solid-state chemistry Purification

5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1154371-12-6) belongs to the 1,2,4-triazole-3-carboxylic acid class, a scaffold widely exploited in medicinal chemistry and agrochemical research. The compound features a bulky tert-butyl group at the 5-position and a meta-fluorophenyl substituent at N1, yielding a molecular formula of C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol.

Molecular Formula C13H14FN3O2
Molecular Weight 263.27 g/mol
Cat. No. B13245164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Molecular FormulaC13H14FN3O2
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C13H14FN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,18,19)
InChIKeyAJULJQUXTYICHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: A Specialized Fluorinated Triazole Building Block for Procurement


5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1154371-12-6) belongs to the 1,2,4-triazole-3-carboxylic acid class, a scaffold widely exploited in medicinal chemistry and agrochemical research [1]. The compound features a bulky tert-butyl group at the 5-position and a meta-fluorophenyl substituent at N1, yielding a molecular formula of C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol. These structural elements modulate lipophilicity, hydrogen-bonding capacity, and steric environment relative to unsubstituted or differently substituted triazole-3-carboxylic acid analogs, making it a useful intermediate or fragment for programs requiring precise electronic and steric tuning.

Meta-fluorophenyl substituent enables electronic tuning and pKa modulation of the triazole core
Tert-butyl group provides steric shielding and lipophilicity control for SAR exploration
Carboxylic acid handle supports direct coupling (e.g., amide formation) without pre-activation

Why 5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid Cannot Be Replaced by a Generic 1,2,4-Triazole-3-carboxylic Acid Analog


Within the 1,2,4-triazole-3-carboxylic acid family, even subtle changes in the N1-aryl substitution pattern or C5-alkyl group can markedly alter physicochemical properties, reactivity, and biological target engagement. The meta-fluorine atom on the phenyl ring alters the electron density on the triazole core and the carboxylic acid moiety via inductive effects, while the tert-butyl group provides significant steric shielding and lipophilic bulk [1]. Consequently, direct replacement of this compound with the para-fluorophenyl isomer, the des-fluoro analog, or the 5-unsubstituted version is not guaranteed to reproduce the same solubility, logP, crystallinity, or downstream synthetic reactivity, potentially derailing a hit-to-lead optimization campaign or a scale-up process.

Para-fluoro isomer: Higher molecular symmetry may lead to a significantly higher melting point, altering solubility and recrystallization behavior.

Des-fluoro analog: Absence of the C–F bond increases logP, which can reduce aqueous solubility and shift non-specific binding profiles.

5-unsubstituted analog: Loss of the tert-butyl group removes steric bulk and lipophilic contribution, potentially derailing established SAR.

Head-to-Head Comparative Evidence for 5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid


Melting Point Depression vs. Para-Fluoro Isomer: Implications for Purification and Formulation

The target compound exhibits a melting point of 34–38 °C, as reported by at least one supplier datasheet . The para-fluoro analog (5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, CAS 1154372-47-0) is expected to display a higher melting point due to the greater molecular symmetry of the para-substituted ring, which typically leads to stronger crystal packing. Although an experimentally determined melting point for the para isomer was not available in the accessed sources, this class-level inference suggests that the meta-fluorophenyl substitution results in a significantly lower melting point (solid near room temperature vs. likely >100 °C for the para analog).

Melting Point (mp)
Supplier-reported
Target: 34–38 °C vs Para isomer: >100 °C (estimated)
Lower mp may simplify recrystallization and dissolution at ambient conditions.
Class-level inference; para analog mp not experimentally confirmed.
Physicochemical profiling Solid-state chemistry Purification

Lipophilicity Modulation: Meta-Fluoro vs. Des-Fluoro and Para-Fluoro Congeners

The introduction of a fluorine atom at the meta position of the N1-phenyl ring alters the lipophilicity of the triazole-3-carboxylic acid scaffold. The Hammett substituent constant σₘ for fluorine is +0.34, indicating a moderate electron-withdrawing effect that reduces the pKa of the adjacent carboxylic acid and influences the partition coefficient [1]. Predicted logP values for closely related 1,2,4-triazole-3-carboxylic acids containing a meta-fluorophenyl group and a C5-alkyl group fall in the range of 2.3–2.6. In contrast, the des-fluoro analog (5-tert-butyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid) is predicted to have a logP approximately 0.3–0.5 units higher due to the absence of the polar C–F bond.

Lipophilicity (logP)
Class-level inference
Target: ~2.5 vs Des-fluoro analog: ~2.8–3.0
Lower logP can improve aqueous solubility and reduce nonspecific protein binding.
In silico predictions; no experimental logP available.
Lipophilicity Drug-likeness Structure-property relationships

Carboxylic Acid pKa Shift Induced by Meta-Fluorine: Relevance to Salt Formation and Reactivity

The electron-withdrawing meta-fluorine substituent reduces the pKa of the carboxylic acid group compared to the non-fluorinated parent. Based on the Hammett equation (σₘ = +0.34), the pKa is predicted to be approximately 3.2–3.5, versus ~3.8–4.0 for the des-fluoro analog [1]. This shift makes the carboxylic acid slightly more acidic, which can enhance its conversion to the carboxylate salt and improve water solubility for biological assays.

Acid Strength (pKa)
Class-level inference
Target: ~3.2–3.5 vs Des-fluoro analog: ~3.8–4.0
Lower pKa enables milder salt formation and coupling under acid-sensitive conditions.
Hammett-based prediction; verify experimentally.
pKa prediction Salt formation Reactivity

Optimal Use Cases for 5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid


Fragment-Based Drug Discovery Requiring a Low-Melting, Lipophilicity-Tuned Carboxylic Acid Building Block

The low melting point (34–38 °C) and predicted moderate logP of this compound make it a suitable fragment or intermediate for fragment-based screening libraries where solubility and room-temperature handling are critical [1]. Its carboxylic acid handle can be directly coupled to amine-containing fragments without pre-activation, accelerating SAR exploration.

Synthesis of Triazole-Containing Kinase Inhibitors with a Phenyl Ring Meta to the Hinge-Binding Motif

The meta-fluorophenyl substitution pattern is commonly found in kinase inhibitors where the fluorine atom engages in orthogonal multipolar interactions with the protein backbone [1]. This compound can serve as a direct precursor for amide-linked hinge-binder scaffolds, avoiding the need for late-stage fluorination.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low melting point (34–38 °C) and moderate logP
Solubility, room-temperature handling, direct amide coupling efficiency
Triazole-containing kinase inhibitor synthesis
Meta-fluorophenyl substitution for orthogonal backbone interactions
Hinge-binder scaffold formation, avoidance of late-stage fluorination
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